molecular formula C14H24F5IS B13411906 1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane

1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane

Katalognummer: B13411906
Molekulargewicht: 446.30 g/mol
InChI-Schlüssel: RHCLPIUNVFKQPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane is a chemical compound with the molecular formula C14H24F5IS and a molecular weight of 446.3 g/mol. It is an intermediate used in the synthesis of various pharmaceutical compounds, including 6-Keto Fulvestrant, which is an impurity of the breast cancer medication Fulvestrant.

Vorbereitungsmethoden

The synthesis of 1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane typically involves the activation of 4,4,5,5,5-pentafluoro-1-pentanol with a sulfonate leaving group. This activated compound is then displaced selectively by the sulfur atom in 9-mercapto-1-nonanol to form 9-[(4,4,5,5,5-pentafluoropentyl)thio]-1-nonanol. This intermediate is subsequently converted into a bromide and coupled with the steroid portion to make fulvestrant .

Analyse Chemischer Reaktionen

1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as bromine, to form compounds like 1-bromo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane.

    Oxidation and Reduction Reactions: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane is primarily used as an intermediate in the synthesis of pharmaceutical compounds. It is involved in the production of 6-Keto Fulvestrant, an impurity of the breast cancer medication Fulvestrant. The compound’s unique structure makes it valuable in medicinal chemistry for the development of new drugs and therapeutic agents .

Wirkmechanismus

The mechanism of action of 1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane involves its role as an intermediate in the synthesis of other compounds. It does not have a direct mechanism of action but contributes to the formation of active pharmaceutical ingredients. The molecular targets and pathways involved depend on the final pharmaceutical compound synthesized using this intermediate.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane include:

    1-Bromo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane: This compound is similar in structure but has a bromine atom instead of iodine.

    9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonanol: This compound has a hydroxyl group instead of an iodine atom.

The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of pharmaceutical compounds, particularly in the production of Fulvestrant impurities.

Eigenschaften

Molekularformel

C14H24F5IS

Molekulargewicht

446.30 g/mol

IUPAC-Name

1-iodo-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane

InChI

InChI=1S/C14H24F5IS/c15-13(16,14(17,18)19)9-8-12-21-11-7-5-3-1-2-4-6-10-20/h1-12H2

InChI-Schlüssel

RHCLPIUNVFKQPI-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCSCCCC(C(F)(F)F)(F)F)CCCCI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.